molecular formula C12H18FN B13244161 2-fluoro-5-methyl-N-(3-methylbutan-2-yl)aniline

2-fluoro-5-methyl-N-(3-methylbutan-2-yl)aniline

Cat. No.: B13244161
M. Wt: 195.28 g/mol
InChI Key: SKJGYPIHVKIMIC-UHFFFAOYSA-N
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Description

2-Fluoro-5-methyl-N-(3-methylbutan-2-yl)aniline is an organic compound with the molecular formula C12H18FN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom and a methyl group, and the nitrogen atom is bonded to a 3-methylbutan-2-yl group. This compound is used primarily in research and development within the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-5-methyl-N-(3-methylbutan-2-yl)aniline typically involves the following steps:

Industrial Production Methods

the general approach involves large-scale nitration, reduction, and alkylation processes, often using continuous flow reactors to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methyl-N-(3-methylbutan-2-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-fluoro-5-methyl-N-(3-methylbutan-2-yl)aniline is an organic compound with a molecular weight of approximately 195.28 g/mol . It consists of a fluorine substituent at the second position and a methyl group at the fifth position on the aniline ring, with a branched alkyl chain attached to the aniline nitrogen.

Scientific Research Applications

This compound is used in several scientific fields, including chemistry and agriculture. Its applications stem from its unique structural features. The presence of a fluorine atom can enhance binding affinity and selectivity for biological targets through strong hydrogen bonds and van der Waals interactions. The branched alkyl group introduces steric hindrance, which can influence the compound's reactivity, stability, and activity towards target biomolecules.

Chemical Research

This compound serves as a building block in synthetic organic chemistry for creating more complex molecules.

Agrochemicals

Due to its chemical properties, This compound has potential applications in the field of agricultural chemistry.

Pharmaceuticals

This compound also has potential applications in the pharmaceutical field.

Related Compounds

Several compounds share structural similarities with This compound, each exhibiting unique characteristics:

Compound NameStructure FeaturesUnique Characteristics
4-Fluoro-N-(3-methylbutan-2-yl)anilineFluorine at 4-positionDifferent substitution position affecting reactivity
3,4-Difluoro-N-(3-methylbutan-2-yl)anilineTwo fluorine atoms at 3 and 4 positionsEnhanced electronic properties due to dual fluorination
3-Fluoro-5-methyl-N-(pentan-3-yl)anilineFluorine at 3-position, pentan-3-yl groupDifferent alkyl chain affecting lipophilicity

Mechanism of Action

The mechanism of action of 2-fluoro-5-methyl-N-(3-methylbutan-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the alkyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-methyl-N-(3-methylbutan-2-yl)aniline is unique due to the presence of both a fluorine atom and a bulky alkyl group, which can significantly influence its chemical reactivity and biological activity. This combination of substituents is not commonly found in other aniline derivatives, making it a valuable compound for specialized research applications .

Biological Activity

2-Fluoro-5-methyl-N-(3-methylbutan-2-yl)aniline is a synthetic organic compound characterized by its unique molecular structure, which includes a fluorine atom and a bulky alkyl substituent. This compound has garnered attention in pharmaceutical research due to its potential biological activity, particularly in enzyme inhibition and receptor interaction.

  • Molecular Formula : C12H18FN
  • Molecular Weight : 195.276 g/mol
  • CAS Number : Not specified in available data.

Biological Activity Overview

Research indicates that this compound exhibits interactions with specific enzymes and receptors, suggesting potential applications in drug development. The presence of the fluorine atom and the bulky 3-methylbutan-2-yl group may enhance its binding affinity, thereby influencing its pharmacodynamics and pharmacokinetics.

Interaction Studies

Studies have focused on the compound's binding mechanisms with biological targets. The structural features, such as the fluorine atom, play a significant role in its effectiveness as a therapeutic agent. Preliminary investigations suggest that this compound could act as an inhibitor for various kinases, including those involved in cellular signaling pathways.

Enzyme Inhibition

A notable study investigated the inhibitory effects of similar compounds on mitogen-activated protein kinases (MAPKs), which are crucial for cellular signaling. The findings indicated that structural modifications could shift selectivity among different MAPK targets, highlighting the importance of substitution patterns in determining biological activity. Although specific data for this compound was not detailed, it is inferred that similar mechanisms may apply due to its structural characteristics .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that the combination of a fluorine atom with a bulky substituent significantly influences chemical reactivity and biological activity. For instance, variations in the substitution pattern on the aromatic ring can lead to substantial changes in inhibitory potency against specific enzymes .

Compound NameStructural FeaturesUnique Aspects
2-Fluoro-5-methylanilineLacks bulky groupSimpler structure; less steric hindrance
5-Fluoro-2-methylanilineDifferent substitution patternVaries in reactivity due to position of fluorine
3-Fluoro-5-methyl-N-(3-methylbutan-2-yl)anilineFluorine at a different positionAlters binding properties compared to original

Potential Applications

The unique properties of this compound make it a candidate for further research in drug development. Its potential applications could include:

  • Development of selective kinase inhibitors.
  • Exploration as a therapeutic agent targeting specific signaling pathways.

Properties

Molecular Formula

C12H18FN

Molecular Weight

195.28 g/mol

IUPAC Name

2-fluoro-5-methyl-N-(3-methylbutan-2-yl)aniline

InChI

InChI=1S/C12H18FN/c1-8(2)10(4)14-12-7-9(3)5-6-11(12)13/h5-8,10,14H,1-4H3

InChI Key

SKJGYPIHVKIMIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(C)C(C)C

Origin of Product

United States

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